Dapiprazole Hydrochloride
Description
Historical Context and Evolution of Ocular Miotic Agents
The use of substances to constrict the pupil (miosis) has been a part of ocular medicine for over a century. entokey.compresbyopiaphysician.com The history of glaucoma pharmacology, for instance, began in 1862 with the isolation of physostigmine (B191203) from the Calabar bean. nih.gov This was followed by the introduction of pilocarpine (B147212) in 1876, an alkaloid isolated from the leaves of the Pilocarpus plant. numberanalytics.comscielo.br
These early miotic agents are classified as parasympathomimetic or cholinergic drugs. entokey.compresbyopiaphysician.com They function by stimulating the parasympathetic nervous system's control over the eye. Their mechanism involves either directly stimulating muscarinic receptors or inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine (B1216132). entokey.comnumberanalytics.com This action leads to the contraction of the iris sphincter muscle, causing the pupil to constrict, and also affects the ciliary muscle, which is involved in accommodation (focusing). scielo.br For many years, the primary therapeutic application for these agents was the reduction of intraocular pressure (IOP) in the treatment of glaucoma. entokey.compresbyopiaphysician.comnih.gov
The evolution of ocular pharmacology has continued, leading to the development of agents with more specific mechanisms of action, aiming to produce desired effects while minimizing others. This drive for specificity paved the way for the development of compounds like dapiprazole (B1669817).
Dapiprazole Hydrochloride: A Distinct Alpha-Adrenergic Antagonist
This compound represents a different class of miotic agent. It is a selective alpha-1 adrenergic antagonist. medchemexpress.comnih.gov Its mechanism of action is fundamentally different from the historical cholinergic miotics. Instead of stimulating the iris sphincter muscle, dapiprazole blocks the alpha-1 adrenergic receptors located on the iris dilator muscle. nih.govnih.govdrugbank.com Adrenergic agonists, such as phenylephrine (B352888), normally stimulate these receptors to cause pupil dilation (mydriasis). By blocking these receptors, dapiprazole allows the iris sphincter muscle's normal tone to dominate, resulting in pupillary constriction. nih.govdrugbank.com
A key distinction is that this compound does not have significant activity on the ciliary muscle. nih.govnih.gov This means it produces miosis without inducing the accommodative spasm or significant changes in the anterior chamber depth that can be associated with cholinergic agents. nih.govreviewofoptometry.com This targeted action makes it specifically useful for reversing pharmacologically induced mydriasis rather than for managing conditions like glaucoma. nih.gov
| Characteristic | Cholinergic Agonists (e.g., Pilocarpine, Physostigmine) | Alpha-Adrenergic Antagonists (e.g., Dapiprazole) |
|---|---|---|
| Mechanism of Action | Stimulate muscarinic receptors on the iris sphincter and ciliary muscles. entokey.comnumberanalytics.com | Block alpha-1 adrenergic receptors on the iris dilator muscle. nih.govnih.gov |
| Effect on Iris | Constricts the iris sphincter muscle. scielo.br | Relaxes the iris dilator muscle. nih.gov |
| Effect on Ciliary Muscle | Contraction, leading to accommodation (induced myopia). entokey.comscielo.br | No significant effect. nih.govnih.gov |
| Primary Ocular Use | Glaucoma treatment, surgical miosis. entokey.comdrugs.com | Reversal of iatrogenically induced mydriasis. nih.govdrugbank.com |
Scope and Significance of this compound Research in Ocular Therapeutics
Research into this compound has been centered on its utility in reversing iatrogenically induced mydriasis, which is the intentional dilation of the pupil for diagnostic eye examinations. drugbank.comcore.ac.uk Clinical studies have demonstrated that dapiprazole can safely and rapidly reverse the mydriatic effects of both adrenergic agents like phenylephrine and, to a lesser extent, parasympatholytic agents like tropicamide (B1683271). nih.govcore.ac.uk
A significant area of investigation has been its effect on accommodation. After dilation with parasympatholytic agents, which paralyze the focusing muscles, patients experience blurred near vision. researchgate.net Research has shown that dapiprazole can partially restore the amplitude of accommodation, an effect attributed not only to the smaller pupil size (pinhole effect) but also to a direct effect on accommodation. nih.govcore.ac.uk
Further research has explored factors influencing its efficacy. For example, studies have noted that eye color can affect the rate of pupillary constriction, with constriction potentially being slightly slower in individuals with brown irides compared to those with blue or green irides, although the final pupil size is not typically affected. nih.govdrugbank.com Unlike many other miotics, dapiprazole has been shown to not significantly alter intraocular pressure in normotensive eyes. nih.gov
The development of dapiprazole was significant as it offered a targeted method to counteract diagnostic mydriatics, enhancing patient convenience after eye exams. core.ac.uk However, despite promising clinical findings, its practical adoption was met with challenges. The drug was reported to work slowly in some cases, and its cost and the need to reconstitute the solution were also factors. reviewofoptometry.com Eventually, the marketed product was discontinued (B1498344) in the United States. ncats.ioumaryland.edu Nevertheless, the research into this compound remains an important chapter in the development of specialized ocular therapeutic agents, highlighting the ongoing effort to create drugs with highly specific mechanisms of action.
| Research Focus | Key Finding | Reference |
|---|---|---|
| Reversal of Phenylephrine-Induced Mydriasis | Returned 88% of mydriatic pupils to baseline values within one hour, compared to 7% in the control group. | core.ac.uk |
| Reversal of Tropicamide-Induced Mydriasis | Demonstrated effective reversal of mydriasis caused by parasympatholytic agents. | nih.govcore.ac.uk |
| Effect on Accommodation | Partially restores accommodative amplitude in eyes treated with tropicamide. | nih.govcore.ac.uk |
| Influence of Eye Color | Rate of pupillary constriction may be slightly slower in brown irides compared to blue or green irides. | nih.govdrugbank.com |
| Effect on Intraocular Pressure (IOP) | Does not significantly alter IOP in normotensive eyes or eyes with elevated IOP. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODNPFQZIHCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048669 | |
| Record name | Dapiprazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72822-13-0 | |
| Record name | Dapiprazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapiprazole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapiprazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPIPRAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms
Receptor Binding and Ligand-Receptor Interactions
The pharmacological profile of dapiprazole (B1669817) is defined by its binding affinity and activity at several key neurotransmitter receptors. It functions as an antagonist, binding to receptors and blocking the actions of endogenous or exogenous agonists. nih.gov
Alpha-1 Adrenergic Receptor Antagonism (ADRA1A, ADRA1B, ADRA1D)
Dapiprazole hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist. medchemexpress.commedchemexpress.com Its primary mechanism of action involves blocking the alpha-1 adrenergic receptors located in smooth muscle. nih.govdrugbank.com This antagonism extends across the main subtypes of the alpha-1 receptor family, including the alpha-1A (ADRA1A), alpha-1B (ADRA1B), and alpha-1D (ADRA1D) adrenergic receptors. drugbank.com By binding to these receptors, dapiprazole prevents the action of adrenergic agonists, such as norepinephrine. nih.gov
Dopamine D2 Receptor Antagonism
In addition to its primary activity at adrenergic receptors, dapiprazole also demonstrates antagonist activity at the dopamine D2 receptor. drugbank.com However, its binding affinity for dopamine receptors is notably lower compared to its high affinity for alpha-1 adrenoceptors. nih.gov Studies comparing dapiprazole to other compounds have shown that the displacement of ligands from dopamine receptors occurs at relatively higher concentrations than what is required for alpha-1 receptor displacement. nih.gov
Specificity and Selectivity Profiling of Adrenergic Receptor Subtypes
Detailed functional studies have elucidated the selectivity profile of dapiprazole across the different alpha-1 adrenoceptor subtypes. Research has shown that dapiprazole possesses a moderately selective affinity. It demonstrates a relatively high affinity for both the alpha-1A and alpha-1D adrenoceptor subtypes, while its affinity for the alpha-1B subtype is lower. nih.gov
Functional affinity experiments have quantified these differences, reporting pA2 values (a measure of antagonist potency) of 7.93 at the alpha-1A subtype (in rat vas deferens) and 8.26 at the alpha-1D subtype (in rat aorta). nih.gov In contrast, the pA2 value at the alpha-1B subtype (in guinea-pig spleen) was determined to be 7.13. nih.gov This indicates an approximately 10-fold selectivity for the A and D subtypes over the B subtype. nih.gov
| Receptor Subtype | Tissue Model | pA2 Value |
|---|---|---|
| Alpha-1A (ADRA1A) | Rat Vas Deferens | 7.93 |
| Alpha-1B (ADRA1B) | Guinea-Pig Spleen | 7.13 |
| Alpha-1D (ADRA1D) | Rat Aorta | 8.26 |
| Target Receptor | Action | Organism |
|---|---|---|
| Alpha-1A Adrenergic Receptor | Antagonist | Humans |
| Alpha-1B Adrenergic Receptor | Antagonist | Humans |
| Alpha-1D Adrenergic Receptor | Antagonist | Humans |
| Dopamine D2 Receptor | Antagonist | Humans |
Cellular and Subcellular Actions in Ocular Tissues
The receptor binding profile of dapiprazole directly translates to specific actions on the smooth muscle cells within the eye.
Effects on Iris Dilator Muscle Contractility
The iris dilator muscle is a smooth muscle that runs radially in the iris and is responsible for increasing the size of the pupil (mydriasis). wikipedia.org This muscle is innervated by the sympathetic nervous system, which releases noradrenaline that acts on alpha-1 receptors, causing the muscle to contract and the pupil to dilate. wikipedia.org
Dapiprazole exerts its effect by blocking these alpha-1 adrenergic receptors on the dilator muscle of the iris. nih.govdrugbank.comnih.gov This antagonism prevents the muscle from contracting in response to adrenergic stimulation, leading to muscle relaxation and a subsequent constriction of the pupil, a process known as miosis. drugs.comnih.gov This action directly opposes the effects of adrenergic agonists like phenylephrine (B352888), which stimulate these receptors to cause mydriasis. nih.gov
Absence of Significant Ciliary Muscle Contraction
The ciliary muscle is another crucial smooth muscle within the eye, involved in changing the shape of the lens to focus on objects at different distances, a process called accommodation. jaypeedigital.comclevelandclinic.org Unlike the iris dilator, the ciliary muscle is primarily controlled by the parasympathetic nervous system. jaypeedigital.com
Pharmacological studies consistently show that dapiprazole does not have any significant activity on ciliary muscle contraction. drugs.comnih.govdrugbank.comnih.gov Consequently, it does not induce a significant change in the anterior chamber depth or the thickness of the lens, which are events associated with ciliary muscle action. nih.govnih.gov This lack of effect on the ciliary muscle distinguishes its miotic action from that of parasympathomimetic drugs like pilocarpine (B147212), which cause miosis by directly contracting the iris sphincter muscle and also cause ciliary muscle contraction. nih.govjaypeedigital.com
Influence on Aqueous Humor Dynamics and Outflow Facility
This compound's primary mechanism of action is not directed at altering intraocular pressure (IOP) in normotensive eyes or in typical cases of open-angle glaucoma. drugs.comdrugbank.com It does not exert a significant effect on ciliary muscle contraction, and therefore does not typically induce changes in the anterior chamber depth or lens thickness. nih.govnih.gov
However, in specific conditions such as pigmentary glaucoma, long-term administration of this compound has been shown to positively influence aqueous humor dynamics. A study involving patients with pigmentary glaucoma who received Dapiprazole 0.5% as an adjunctive therapy to Timolol (B1209231) 0.5% demonstrated a significant improvement in the facility of aqueous humor outflow over a 36-month period. nih.gov The total outflow facility (C) increased, and the ratio of intraocular pressure to outflow facility (Po/C) decreased, suggesting an enhanced drainage of aqueous humor. nih.gov The proposed mechanism for this effect is iridoplegia (paralysis of the iris), which leads to a reduction in pigment shedding from the iris. nih.gov Over time, this decrease in pigment dispersion may allow for better clearance of existing pigment from the trabecular meshwork, thereby improving the outflow facility. nih.gov
Table 1: Effect of Long-Term this compound Treatment on Aqueous Humor Dynamics in Pigmentary Glaucoma nih.gov
| Parameter | Baseline (Mean ± SD) | After 36 Months (Mean ± SD) | P-value |
|---|---|---|---|
| Total Outflow Facility (C) (ml min-1 mm Hg-1) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 |
| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |
Signal Transduction Pathways Associated with this compound
This compound exerts its effects by antagonizing alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq type. nih.govnih.gov The typical activation of these receptors by an agonist like norepinephrine initiates a specific signaling cascade. The agonist binding activates the Gq protein, which in turn stimulates the enzyme phospholipase C. nih.gov
Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). lsuhsc.edu Simultaneously, DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the phosphorylation of various proteins that ultimately result in smooth muscle contraction, such as in the iris dilator muscle. nih.govlsuhsc.edu
This compound, as a competitive antagonist, binds to the alpha-1 adrenergic receptor but does not activate it. nih.govnih.gov By occupying the receptor site, it prevents norepinephrine from binding and initiating the Gq-protein-mediated cascade. This blockade effectively halts the production of IP3 and DAG, prevents the subsequent rise in intracellular calcium, and thereby inhibits the contraction of the smooth muscle, leading to its relaxation and pupillary constriction (miosis). nih.gov
The release of neurotransmitters like norepinephrine from sympathetic nerve terminals is regulated by a negative feedback mechanism involving presynaptic autoreceptors, which are often alpha-2 adrenergic receptors. lsuhsc.edunih.gov When norepinephrine is released into the synaptic cleft, it can bind to these presynaptic alpha-2 receptors, which are coupled to Gi proteins. nih.gov This activation inhibits adenylyl cyclase, decreases cyclic AMP (cAMP) levels, and ultimately reduces further norepinephrine release. nih.gov
As an alpha-adrenergic antagonist, this compound's primary selectivity is for the alpha-1 receptor subtype. medchemexpress.com However, if it possesses some activity at presynaptic alpha-2 receptors, it could interfere with this negative feedback loop. By blocking these autoreceptors, the inhibitory signal would be diminished, potentially leading to an increased release of norepinephrine from the nerve terminal. The inactivation of norepinephrine in the synapse is primarily achieved through reuptake into the presynaptic neuron by the norepinephrine transporter (NET). oculist.net The available literature does not specify a direct modulatory effect of this compound on the activity of these neurotransmitter transporters.
Comparative Pharmacological Profiles with Other Ocular Agents
This compound's pharmacological profile can be distinguished from other ocular agents through its specific mechanism of action.
vs. Parasympathomimetics (e.g., Pilocarpine): Pilocarpine is a cholinergic agonist that acts on muscarinic receptors of the iris sphincter muscle, causing it to contract and produce miosis. nih.gov Dapiprazole, in contrast, is an alpha-adrenergic antagonist that causes miosis by relaxing the opposing iris dilator muscle. nih.gov Because they act on different muscles and through different receptor systems, their miotic effects are additive. When administered together, they induce a faster and more significant pupillary constriction than either drug alone. nih.gov
vs. Alpha-2 Adrenergic Agonists (e.g., Brimonidine): Brimonidine is an alpha-2 adrenergic agonist. While both Dapiprazole and Brimonidine can produce miosis, their primary mechanisms differ. Dapiprazole is an alpha-1 antagonist. medchemexpress.com Brimonidine's miotic effect is a known side effect, while its primary therapeutic action in glaucoma is to decrease aqueous humor production and increase uveoscleral outflow. One study comparing the miotic effects of Dapiprazole 0.25% and Brimonidine tartrate 0.20% found that both produced significant miosis, with Brimonidine showing a strong effect within 30 to 120 minutes. nih.gov
vs. Mydriatic Agents (e.g., Phenylephrine, Tropicamide): Dapiprazole is clinically used to reverse mydriasis (pupil dilation) induced by agents like phenylephrine and tropicamide (B1683271). drugs.comnih.gov
Phenylephrine is an alpha-1 adrenergic agonist, meaning it directly stimulates the same receptors that Dapiprazole blocks. Dapiprazole's antagonism is therefore direct and competitive. drugs.com
Tropicamide is a parasympatholytic (muscarinic antagonist) that blocks the action of acetylcholine (B1216132) on the iris sphincter muscle, causing it to relax and leading to mydriasis. nih.gov Dapiprazole reverses tropicamide-induced mydriasis not by acting on muscarinic receptors, but through physiological antagonism—by causing the opposing dilator muscle to relax, it allows the pupil to constrict. drugs.comnih.gov
Table 2: Comparative Pharmacology of this compound and Other Ocular Agents
| Compound | Pharmacological Class | Primary Ocular Receptor Target | Effect on Iris Muscles | Resulting Pupillary Effect |
|---|---|---|---|---|
| Dapiprazole | Alpha-1 Adrenergic Antagonist | Alpha-1 Adrenergic Receptors | Relaxes Dilator Muscle nih.govdrugbank.com | Miosis nih.govdrugbank.com |
| Pilocarpine | Muscarinic Agonist (Parasympathomimetic) | Muscarinic Receptors | Contracts Sphincter Muscle nih.gov | Miosis nih.gov |
| Brimonidine | Alpha-2 Adrenergic Agonist | Alpha-2 Adrenergic Receptors | (Complex/Variable) | Miosis (side effect) nih.gov |
| Phenylephrine | Alpha-1 Adrenergic Agonist | Alpha-1 Adrenergic Receptors | Contracts Dilator Muscle nih.gov | Mydriasis nih.gov |
| Tropicamide | Muscarinic Antagonist (Parasympatholytic) | Muscarinic Receptors | Relaxes Sphincter Muscle nih.gov | Mydriasis nih.gov |
Preclinical Research and Translational Studies
In Vitro Ocular Tissue Models
The in vitro effects of dapiprazole (B1669817) hydrochloride have been characterized to understand its interaction with ocular tissues at a cellular and receptor level. These studies have primarily focused on the iris and ciliary body, the key structures involved in pupillary response and accommodation.
Dapiprazole hydrochloride exerts its miotic effect by blocking the α1-adrenoceptors located in the radial dilator muscle of the iris. The iris dilator muscle is innervated by sympathetic nerves that release norepinephrine, which acts on α1-receptors to cause muscle contraction and subsequent pupillary dilation (mydriasis). By antagonizing these receptors, dapiprazole leads to the relaxation of the dilator muscle, allowing the parasympathetically innervated sphincter muscle to constrict the pupil, resulting in miosis.
Studies on isolated rabbit iris dilator muscles have demonstrated that α-adrenergic agonists like phenylephrine (B352888) cause a dose-dependent contraction of the tissue. While direct in vitro studies quantifying the inhibitory effect of dapiprazole on these contractions are not extensively detailed in available literature, its known mechanism as an α1-adrenoceptor antagonist strongly supports its action in relaxing this muscle. The human iris dilator muscle is also known to be innervately controlled by adrenergic excitatory nerves, further substantiating the translational relevance of these findings.
Functional assays using isolated tissues have provided specific details on the affinity of dapiprazole for different α1-adrenoceptor subtypes. These studies are crucial for understanding the compound's selectivity and potential effects. Dapiprazole has demonstrated a relatively high affinity for both α1A and α1D-adrenoceptor subtypes, with a lower affinity for the α1B subtype.
In functional experiments, the affinity of dapiprazole has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. These studies revealed that dapiprazole is approximately 10-fold more selective for the α1A and α1D subtypes over the α1B subtype. oup.com
| Receptor Subtype | Tissue Model | pA2 Value | Relative Selectivity |
|---|---|---|---|
| α1A | Rat Vas Deferens | 7.93 | ~10-fold higher than α1B |
| α1B | Guinea-Pig Spleen | 7.13 | - |
| α1D | Rat Aorta | 8.26 | ~10-fold higher than α1B |
Data derived from functional experiments on isolated tissues. oup.com
In Vivo Animal Models of Ocular Conditions
In vivo studies in animal models have been instrumental in demonstrating the physiological effects of this compound on pupillary responses and its potential for restoring accommodation.
While specific data on the use of dapiprazole in rodent models for pupillary response is limited in the available literature, the rabbit has served as a key animal model for these investigations.
Preclinical studies in rabbits have effectively demonstrated the ability of dapiprazole to reverse mydriasis induced by sympathomimetic and parasympatholytic agents. In one study, mydriasis was induced in rabbit eyes using a combination of 10% phenylephrine and 0.5% tropicamide (B1683271). The subsequent intracameral administration of dapiprazole resulted in a dose-dependent miotic effect. nih.gov
The study showed that with a 0.05% dapiprazole concentration, the pupillary diameter, which had dilated to 8.7 mm, was reduced to 5.6 mm. nih.gov This demonstrates a significant reversal of the pharmacologically induced mydriasis.
| Condition | Mean Pupillary Diameter (mm ± S.E.) |
|---|---|
| Baseline (Prior to Experiment) | 5.3 ± 0.31 |
| After Mydriatic Instillation (Phenylephrine + Tropicamide) | 8.7 ± 0.22 |
| After 0.05% Dapiprazole Administration | 5.6 ± 0.29 |
Data from a study in rabbit eyes. nih.gov
There is a notable lack of preclinical data from in vivo animal models specifically evaluating the restoration of accommodative amplitude by this compound. While rhesus monkeys are a well-established animal model for studying accommodation and presbyopia, research has primarily focused on the age-related decline in accommodative amplitude and the effects of cholinomimetics. nih.govarvojournals.org The direct effect of dapiprazole on restoring pharmacologically impaired accommodation in these or other animal models has not been extensively reported in the scientific literature. Human studies have suggested a partial restoration of accommodative amplitude, which is attributed to both the miotic effect of the drug and a potential direct effect on accommodation. However, dedicated preclinical investigations are needed to fully elucidate this mechanism in a controlled animal model.
Rabbit Models for Ocular Hemodynamics and Inflammatory Responses
Rabbit models have been instrumental in the preclinical evaluation of this compound, particularly in understanding its effects on ocular hemodynamics and inflammatory responses. The anatomical and physiological similarities of the rabbit eye to the human eye, especially in the anterior segment, make it a suitable model for ophthalmic drug research.
Studies on Intraocular Pressure Modulation
Investigations in rabbit models have explored the impact of this compound on intraocular pressure (IOP). Studies have shown that the route of administration can influence the drug's effect on IOP. Following intravenous administration in rabbits, a reduction in intraocular pressure was observed at doses that did not affect pupillary diameter nih.gov. Conversely, topical application of dapiprazole in rabbits resulted in both a miotic (pupil-constricting) effect and an ocular hypertensive action at the same doses nih.gov.
Interestingly, the hypotensive effect of dapiprazole was demonstrated in both normal rabbits and in rabbits with experimentally induced ocular hypertension, such as that caused by water loading or corticosteroids nih.gov. In one preliminary study, however, the intracameral use of various concentrations of dapiprazole to reverse mydriasis did not result in a significant difference in intraocular pressure between dapiprazole-treated eyes and saline-solution-treated eyes nih.gov. Another study comparing intraocular dapiprazole with carbachol (B1668302) for reversing mydriasis in ten adult rabbits also involved the evaluation of intraocular pressure post-administration bvsalud.orgbvsalud.org.
Ocular Redness and Conjunctival Hyperemia Models
This compound has also been utilized to establish rabbit models for studying ocular redness and conjunctival hyperemia. These models are valuable for investigating localized vascular changes in the eye without the confounding presence of underlying inflammatory pathology often seen in other models like allergic conjunctivitis. Topical application of a 5% dapiprazole solution in rabbits has been shown to induce significant conjunctival hyperemia, providing a reliable model to test the efficacy of potential new therapies aimed at reducing ocular redness.
Non-Human Primate Studies in Ocular Research
While non-human primates (NHPs) are a crucial translational model in ophthalmic research due to their close anatomical and physiological similarities to the human eye, a review of the available scientific literature did not yield specific preclinical studies conducted on this compound in these species. The use of NHPs is generally reserved for later-stage preclinical development or for compounds where other animal models are deemed inadequate.
Toxicological and Safety Pharmacology Assessments in Preclinical Species
Toxicological assessments are a critical component of preclinical research to determine the safety profile of a new chemical entity. For this compound, these assessments have included studies on its potential to cause cancer and genetic mutations.
Carcinogenesis Studies in Rodents
Long-term carcinogenesis studies have been conducted to evaluate the tumor-forming potential of this compound. In a 104-week study involving continuous dietary administration to rats, dapiprazole was found to significantly increase the incidence of liver tumors nih.gov. This effect, however, was observed only in male rats and at the highest dose tested, which was 300 mg/kg/day nih.gov. No carcinogenic effect was observed in male rats at doses of 30 and 100 mg/kg/day, nor in female rats at any of the tested doses, including the highest dose of 300 mg/kg/day nih.gov.
| Species | Sex | Dose (mg/kg/day) | Duration | Key Finding |
|---|---|---|---|---|
| Rat | Male | 30 | 104 weeks | No increase in liver tumors |
| Rat | Male | 100 | 104 weeks | No increase in liver tumors |
| Rat | Male | 300 | 104 weeks | Significant increase in liver tumors |
| Rat | Female | 30, 100, 300 | 104 weeks | No increase in liver tumors |
Mutagenicity Assays
Mutagenicity studies are designed to assess the potential of a substance to induce genetic mutations. According to available information, this compound has been evaluated for mutagenicity, and negative results have been reported nih.gov. The specific battery of tests conducted is not detailed in the publicly available product information, but standard mutagenicity testing typically includes an assessment of a compound's ability to cause gene mutations and chromosomal aberrations. These assays are crucial for identifying potential genotoxic hazards early in the drug development process.
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on the reproductive capabilities of mature animals and the development of their offspring. For this compound, studies have been conducted in rats and rabbits to evaluate its impact on fertility and fetal development.
Reproduction studies in rats and rabbits did not reveal evidence of impaired fertility or harm to the fetus. drugs.com In these studies, animals were administered doses of this compound significantly higher than the standard human ophthalmic dose. Specifically, rats received doses up to 128,000 times the human dose, and rabbits were given doses up to 27,000 times the human dose. drugs.com The results from these preclinical models indicated no teratogenic effects or adverse impacts on reproductive function at these high exposure levels. drugs.com Furthermore, dedicated studies on the impairment of fertility also reported negative results. drugs.com
Table 1: Summary of Reproductive and Developmental Toxicity Study Findings for this compound
| Species | Maximum Dose Administered (Relative to Human Ophthalmic Dose) | Key Findings | Citation |
| Rat | 128,000x | No evidence of impaired fertility or harm to the fetus. | drugs.com |
| Rabbit | 27,000x | No evidence of harm to the fetus. | drugs.com |
Preclinical Pharmacokinetic and Pharmacodynamic Modeling
Detailed preclinical pharmacokinetic and pharmacodynamic modeling studies for this compound are not extensively described in the available scientific literature. However, preclinical research provides significant insights into its pharmacodynamic profile, particularly its mechanism of action and receptor affinity.
Preclinical Pharmacodynamics
The primary pharmacodynamic effect of dapiprazole is the blockade of alpha-1 adrenergic receptors. drugs.com This action on the dilator muscle of the iris leads to miosis (pupil constriction). drugs.com Preclinical functional studies have been conducted to determine the affinity of dapiprazole for different subtypes of the alpha-1 adrenoceptor. These studies have shown that dapiprazole exhibits moderate selectivity for the A and D subtypes over the B subtype. nih.gov
In functional experiments using isolated animal tissues, the antagonist affinity (pA2 value) of dapiprazole was determined at each subtype. It demonstrated high affinity at the alpha-1A adrenoceptors in rat vas deferens and the alpha-1D adrenoceptors in rat aorta. nih.gov Its affinity was lower at the alpha-1B adrenoceptors found in guinea-pig spleen. nih.gov
Table 2: Functional Affinity of Dapiprazole at α1-Adrenoceptor Subtypes in Animal Tissues
| Receptor Subtype | Tissue Model | Species | pA2 Value | Citation |
| α1A | Vas Deferens | Rat | 7.93 | nih.gov |
| α1B | Spleen | Guinea-Pig | 7.13 | nih.gov |
| α1D | Aorta | Rat | 8.26 | nih.gov |
Further preclinical studies in rabbits have demonstrated the in vivo pharmacodynamic effects of dapiprazole. Intracameral administration of dapiprazole showed a dose-related miotic effect, effectively reversing mydriasis that had been induced by phenylephrine and tropicamide. nih.gov A 0.05% dapiprazole concentration was able to return the pupil diameter from a dilated state of 8.7 mm to 5.6 mm, close to its pre-dilated size of 5.3 mm. nih.gov These studies also showed no significant toxicity in the animal model, based on parameters such as inflammatory score, corneal thickness, and intraocular pressure. nih.gov
Preclinical Pharmacokinetics
Comprehensive preclinical pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound following ocular administration in animal models are not widely available. For ophthalmic drugs, preclinical pharmacokinetic models are crucial for understanding how a compound behaves within the various compartments of the eye. These studies typically involve analyzing drug concentrations in tissues like the cornea, aqueous humor, and vitreous humor over time to build compartmental models that can predict drug distribution and elimination. wuxiapptec.com
Clinical Research Methodologies and Findings in Ocular Applications
Clinical Study Designs for Ocular Effects
The evaluation of dapiprazole (B1669817) hydrochloride's effects on the eye has been conducted through various rigorous clinical study designs to ensure the validity and reliability of the findings. These methodologies are crucial for determining the compound's efficacy and clinical utility in ophthalmic applications.
Randomized controlled trials (RCTs) represent a cornerstone in the clinical investigation of dapiprazole. In these studies, participants are randomly assigned to receive either dapiprazole or a control (placebo or another treatment). This randomization minimizes bias and allows for a direct comparison between the treatment and control groups. For instance, a study investigating the dose-response relationship of dapiprazole in reversing mydriasis induced by 2.5% phenylephrine (B352888) utilized a randomized design to compare different dosing regimens against a placebo. nih.gov Another RCT assessed the efficacy of different concentrations of intraocular dapiprazole for the reversal of mydriasis following cataract extraction, with patients randomly allocated to receive either dapiprazole or a balanced salt solution. nih.gov
Crossover study designs have also been employed in the clinical assessment of dapiprazole. In this type of study, each participant serves as their own control by receiving both the active treatment (dapiprazole) and the placebo or alternative treatment at different times. This design is particularly effective in reducing inter-subject variability. A notable crossover study used a double-masked approach to investigate the efficacy and time course of dapiprazole in reversing mydriasis induced by phenylephrine and tropicamide (B1683271). nih.gov Similarly, a dose-response study of dapiprazole also incorporated a crossover design where each subject received three different dapiprazole regimens in separate sessions to compare their effects against a placebo in the contralateral eye. nih.gov
To further minimize bias, many studies on dapiprazole have been double-masked, meaning neither the participants nor the investigators know who is receiving the active treatment and who is receiving the placebo. This blinding is critical for objective assessment of outcomes. A significant number of trials investigating dapiprazole's ability to reverse pharmacologically induced mydriasis have employed a double-masked, placebo-controlled design. nih.govnih.govnih.gov For example, a study on the dose-response profile of dapiprazole was conducted as a double-masked, placebo-controlled, crossover study. nih.gov Another double-blind study evaluated the miotic effects of varying concentrations of intraocular dapiprazole compared to a balanced salt solution after cataract surgery. nih.gov
Understanding the relationship between the dose of dapiprazole and its clinical effect is essential for optimizing its use. Several studies have been specifically designed to investigate this dose-response relationship. One such study evaluated three different treatment regimens of 0.5% dapiprazole to determine the most effective and well-tolerated dose for reversing mydriasis caused by 2.5% phenylephrine. nih.gov Another investigation focused on the dose-response correlation of intraocular dapiprazole, comparing concentrations of 0.125%, 0.25%, and 0.5% against a balanced salt solution to find the optimal concentration for reversing mydriasis post-cataract surgery. nih.gov The findings from these studies indicated that while higher concentrations of dapiprazole were effective, a single drop could be as clinically effective as a more intensive regimen in certain scenarios. nih.govnih.gov
Ocular Efficacy Studies in Myopia Reversal
The primary therapeutic application of dapiprazole hydrochloride in ocular medicine is the reversal of iatrogenically induced mydriasis (pupil dilation). Its efficacy in this role has been demonstrated through its antagonism of adrenergic mydriatics.
Dapiprazole acts as an alpha-adrenergic antagonist, effectively blocking the alpha-receptors in the iris dilator muscle. drugs.com This mechanism of action allows it to counteract the effects of adrenergic agonists like phenylephrine, which are commonly used to dilate the pupil for ophthalmic examinations. drugs.com
Clinical studies have consistently shown that dapiprazole is effective in reversing mydriasis induced by phenylephrine. nih.govnih.govresearchgate.net In a double-masked, crossover study, dapiprazole demonstrated its ability to safely and effectively reverse mydriasis produced by both 2.5% and 10% phenylephrine solutions. nih.gov Another study involving elderly subjects found that dapiprazole eye drops normalized the pupil diameter of a phenylephrine-dilated pupil within one hour, a significantly faster recovery compared to placebo. nih.gov
The miotic effect of dapiprazole following phenylephrine-induced mydriasis has been quantified in various studies. For instance, a dose-response study found that a single drop of 0.5% dapiprazole had a clinical effect equivalent to a two-drop regimen followed by another two drops five minutes later in eyes dilated with 2.5% phenylephrine. nih.gov Research has also shown that dapiprazole significantly reverses mydriasis induced by phenylephrine, particularly at concentrations of 0.25% and 0.5% when administered intraocularly after cataract surgery. nih.gov
Interactive Data Table: Effect of Dapiprazole on Phenylephrine-Induced Mydriasis
| Study Design | Dapiprazole Concentration | Mydriatic Agent | Key Finding |
| Double-masked, crossover nih.gov | Not specified | Phenylephrine 2.5% & 10% | Effective reversal of mydriasis. |
| Placebo-controlled nih.gov | Not specified | Phenylephrine | Normalized pupil diameter within 1 hour in elderly subjects. |
| Double-masked, placebo-controlled, crossover nih.gov | 0.5% | Phenylephrine 2.5% | A single drop was as effective as a 2+2 drop regimen. |
| Double-blind nih.gov | 0.25% & 0.5% (intraocular) | Not specified (post-cataract surgery) | Significant reversal of mydriasis. |
| Placebo-controlled researchgate.net | Not specified | Phenylephrine 2.5% | Effective in reversing mydriasis. |
Reversal of Parasympatholytic Mydriatics (e.g., Tropicamide)
Clinical investigations have demonstrated the efficacy of this compound in reversing mydriasis induced by parasympatholytic agents such as tropicamide. In randomized, placebo-controlled studies, dapiprazole has been shown to significantly accelerate the return of the pupil to its pre-dilated state.
One study involving 30 subjects dilated with 1.0% tropicamide found that the average pupillary recovery time was significantly less in eyes treated with dapiprazole compared to untreated control eyes nih.gov. Another clinical trial with 50 subjects, whose eyes were dilated using a combination of 1% tropicamide and 2.5% phenylephrine, also reported a significant difference in the decrease in pupil size in the dapiprazole-treated eye versus the control eye nih.gov. Research confirms that dapiprazole is effective in reversing mydriasis induced by 1% tropicamide researchgate.net.
The rate of reversal has been quantified in various studies. For instance, after a two-hour period, 38% of subjects treated with dapiprazole for tropicamide-induced mydriasis experienced reversal, compared to only 5% in the control group core.ac.uk. A separate investigation measured the percentage of pupil size reduction over time. Ten minutes post-instillation, the control eye showed no change, while the dapiprazole-treated eye had a 9.56% reduction in pupil diameter core.ac.uk. After three hours, the mean pupil size in the treated eye was reduced by 44.1% (from a dilated size of 6.60 mm to 3.80 mm) core.ac.uk. While effective, it has been noted that the reversal effect of dapiprazole is less pronounced with tropicamide compared to its effect on phenylephrine-induced mydriasis drugs.comnih.gov.
Pupil Diameter Reversal: Dapiprazole vs. Control After Tropicamide-Induced Mydriasis
| Time Post-Instillation | Measurement | Dapiprazole-Treated Eye | Control Eye | Source |
|---|---|---|---|---|
| 10 Minutes | % Reduction in Mydriasis | 9.56% | 0% | core.ac.uk |
| 3 Hours | Mean Pupil Diameter | 3.80 mm | 6.60 mm | core.ac.uk |
| 3 Hours | % Reduction from Dilated Size | 44.1% | - | core.ac.uk |
Impact on Accommodative Function and Recovery
This compound has been found to positively impact the recovery of accommodative function following the use of cycloplegic mydriatics. Studies indicate that dapiprazole not only constricts the pupil but also aids in the restoration of the eye's focusing ability. This effect is attributed partially to the miotic action, which increases the depth of field, and potentially to a direct effect on accommodation nih.govnih.gov.
In a clinical study where subjects' eyes were dilated with tropicamide, the administration of dapiprazole resulted in a faster recovery of accommodation nih.gov. Comfortable reading ability was restored in approximately 43 minutes in the dapiprazole-treated group, compared to 66 minutes for the untreated group nih.gov. Another study quantified the recovery in terms of diopters (D). With a baseline accommodative amplitude of 7.6 D, eyes treated with dapiprazole recovered to 6.8 D of accommodation within 30 minutes, whereas the control group only recovered to 5.7 D in the same timeframe core.ac.uk.
However, the clinical utility regarding accommodative recovery has been debated. One study involving a young population (ages 21 to 40) found no significant improvement in the recovery rate of near visual acuity or amplitude of accommodation with dapiprazole when compared to a placebo nih.gov. This suggests that while a measurable effect exists, its functional benefit may vary among different patient populations nih.gov.
Accommodative Amplitude Recovery Post-Mydriasis
| Parameter | Baseline | 30 Mins Post-Dapiprazole | 30 Mins Post-Placebo | Source |
|---|---|---|---|---|
| Accommodative Amplitude (Diopters) | 7.6 D | 6.8 D | 5.7 D | core.ac.uk |
Influence of Iris Pigmentation on Pupillary Response Rate
The pigmentation of the iris is a factor that influences the pharmacodynamics of this compound. Clinical observations indicate that eye color affects the rate at which pupillary constriction occurs after administration of the drug nih.gov.
Specifically, individuals with darkly pigmented irides (brown eyes) may experience a slightly slower rate of pupillary constriction compared to those with lightly pigmented irides (blue or green eyes) nih.govresearchgate.net. One study noted that it could take up to 7 hours for light-colored eyes to return to their usual size, with an even longer duration observed for brown eyes goodrx.com. Despite the difference in the speed of response, eye color does not appear to affect the final pupil size achieved after the drug has taken full effect nih.gov.
Therapeutic Investigations Beyond Mydriasis Reversal
Potential in Glaucoma Management (e.g., Pigmentary Glaucoma, Angle-Closure Glaucoma)
Research has explored the utility of dapiprazole in the management of specific types of glaucoma. Its mechanism of action as an alpha-adrenergic antagonist, inducing miosis without the side effects of cholinergic agents, makes it a candidate for certain therapeutic applications core.ac.uk.
In a long-term study on patients with pigmentary glaucoma, dapiprazole was administered as an adjunctive therapy to timolol (B1209231) nih.gov. After a 36-month follow-up period, the dapiprazole-treated group demonstrated a significant improvement in aqueous humor dynamics. The total outflow facility increased from a mean of 0.17 to 0.22 ml/min/mm Hg nih.gov. This improvement is thought to be due to dapiprazole-induced iridoplegia, which may decrease the shedding of pigment from the iris, thereby enhancing pigment clearance from the trabecular meshwork over time nih.gov.
Dapiprazole has also been considered for its potential role in managing angle-closure glaucoma core.ac.uk. By relaxing the iris dilator muscle, it produces miosis without affecting the ciliary muscle, which means it does not induce the forward lens displacement associated with miotics like pilocarpine (B147212) core.ac.uk. This characteristic suggests dapiprazole could be a useful agent for reducing the risk associated with pupillary dilation in patients with chronic angle-closure glaucoma core.ac.uk.
Long-Term Effects of Dapiprazole on Aqueous Humor Dynamics in Pigmentary Glaucoma (36-Month Follow-Up)
| Parameter | Baseline (Mean ± SD) | After 36 Months (Mean ± SD) | Source |
|---|---|---|---|
| Total Outflow Facility (C) (ml/min/mm Hg) | 0.17 ± 0.04 | 0.22 ± 0.07 | nih.gov |
| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | nih.gov |
Management of Post-Refractive Surgery Visual Aberrations (e.g., Night Halos, Postoperative Blur)
Dapiprazole has been investigated as a treatment for managing visual disturbances that can occur following refractive surgery, such as photorefractive keratectomy (PRK) and LASIK researchgate.netreviewofoptometry.com. These procedures can induce higher-order aberrations, which may lead to symptoms like night halos, glare, and starbursts, particularly in low-light conditions when the pupil dilates aao.orgamegroups.cn.
The therapeutic rationale for using dapiprazole is its miotic effect. By reducing the pupil size, the drug can limit the amount of light passing through the peripheral, surgically altered cornea, thereby minimizing the impact of these aberrations on visual quality londonvisionclinic.com. A study involving 24 patients who complained of night halos after PRK evaluated the subjective effects of 0.5% dapiprazole before night driving researchgate.net. The results showed a patient-reported improvement in the discomfort caused by halos: five patients described the improvement as "very significant," ten as "moderate," and seven as "slight." Two patients reported no improvement researchgate.net. These findings suggest a role for dapiprazole in the symptomatic relief of certain postoperative visual complaints researchgate.netreviewofoptometry.com.
Applications in Pseudophakic Patients with Large Pupils
The use of dapiprazole has been studied in pseudophakic patients, specifically for reversing mydriasis following cataract surgery with intraocular lens (IOL) implantation nih.gov. In this context, achieving a smaller pupil size postoperatively can be beneficial.
A double-blind study compared the effects of intraocular dapiprazole with acetylcholine (B1216132) and a balanced salt solution in 90 patients undergoing cataract extraction nih.gov. The results indicated that dapiprazole had a slower onset of action compared to acetylcholine but provided a longer-lasting miotic effect nih.gov. An important finding from this research was that both dapiprazole and acetylcholine led to a significant reduction in the rise of intraocular pressure that can occur in the postoperative period nih.gov. This suggests a therapeutic application for dapiprazole not only in managing pupil size but also in controlling postoperative pressure spikes in pseudophakic patients reviewofoptometry.comnih.gov.
Ocular and Systemic Tolerability Assessments in Clinical Trials
The most frequently observed adverse events associated with the topical administration of this compound are localized to the eye. These events are generally transient in nature.
Controlled clinical studies have consistently reported conjunctival injection (redness) as the most common ocular side effect. drugs.comnih.govnih.gov This reaction was observed in over 80% of patients and typically lasted for about 20 minutes. drugs.comnih.govgoodrx.com A burning or stinging sensation upon instillation is also a very common finding, reported by approximately half of all patients in clinical studies. drugs.comnih.govnih.gov
Other ocular adverse events occur with less frequency but have been noted in 10% to 40% of patients. These include ptosis (drooping eyelid), lid erythema (eyelid redness), lid edema (eyelid swelling), chemosis (swelling of the conjunctiva), itching, punctate keratitis (inflammation of the cornea), and corneal edema. drugs.comnih.govnih.gov Patients have also reported browache, photophobia (light sensitivity), and headaches within this frequency range. drugs.comnih.govnih.gov Less common reactions included dry eyes, tearing, and blurred vision. drugs.comnih.gov
Table 1: Frequency of Ocular Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency of Occurrence | Description |
|---|---|---|
| Conjunctival Injection | > 80% | Redness of the white part of the eye, typically lasting 20 minutes. drugs.comnih.govnih.gov |
| Stinging/Burning Sensation | ~ 50% | A transient burning or stinging feeling upon instillation of the eye drops. drugs.comnih.govnih.gov |
| Ptosis | 10% - 40% | Drooping of the upper eyelid. drugs.comnih.gov |
| Lid Erythema / Lid Edema | 10% - 40% | Redness and swelling of the eyelid. drugs.comnih.gov |
| Chemosis | 10% - 40% | Swelling of the conjunctiva. drugs.comnih.gov |
| Itching | 10% - 40% | Ocular itching. drugs.comnih.gov |
| Punctate Keratitis / Corneal Edema | 10% - 40% | Inflammation or swelling of the cornea. drugs.comnih.gov |
| Browache / Headache | 10% - 40% | Aching in the brow region or general headache. drugs.comnih.gov |
| Photophobia | 10% - 40% | Increased sensitivity to light. drugs.comnih.gov |
| Dry Eyes / Tearing / Blurred Vision | < 10% | Less frequently reported ocular symptoms. drugs.comnih.gov |
Monitoring for systemic safety is a standard component of clinical trials for ophthalmic drugs to assess the extent and clinical significance of any systemic absorption. For this compound, systemic absorption is considered negligible. drugbank.com
Despite the low systemic exposure, preclinical safety studies were conducted. Long-term dietary administration of dapiprazole in rats for 104 weeks showed an increased incidence of liver tumors, but only in male rats at the highest tested dose of 300 mg/kg/day, which is 80,000 times the equivalent human ophthalmic dose. drugs.comnih.govnih.gov This effect was not seen at lower doses in male or female rats. drugs.comnih.govnih.gov Furthermore, studies on mutagenicity and fertility impairment with this compound have reported negative results. drugs.comnih.govnih.gov
In human clinical trials, no significant systemic adverse reactions have been consistently reported. The U.S. Food and Drug Administration (FDA) conducted a review and determined that the discontinued (B1498344) brand of this compound, REV-EYES, was not withdrawn from the market for reasons of safety or effectiveness. federalregister.gov The agency's review included an evaluation of relevant literature and data for possible postmarketing adverse events and found no information to indicate the product was withdrawn due to safety concerns. federalregister.gov
The potential for drug-drug interactions with topically applied this compound is considered low due to its negligible systemic absorption. drugbank.com Interactions of clinical significance in ophthalmic practice have not been documented in major clinical trials.
Theoretically, as an alpha-adrenergic blocking agent, if dapiprazole were to be absorbed systemically in sufficient amounts, it could potentially interact with other systemically administered drugs. drugbank.com For instance, it could enhance the hypotensive activities of other alpha-blockers like Alfuzosin or increase the central nervous system (CNS) depressant effects of substances like Baclofen or Cyclobenzaprine. drugbank.com However, given its topical route of administration and minimal absorption, these interactions are not a clinical concern in ophthalmic practice. drugbank.com One drug information resource states there are no known drug interactions with dapiprazole ophthalmic solution. drugs.com This underscores the low risk of systemic drug-drug interactions when the compound is used as intended.
Formulation Science and Pharmaceutical Aspects
Ophthalmic Solution Development and Stability
The commercial formulation of dapiprazole (B1669817) hydrochloride is designed as a sterile, lyophilized powder for reconstitution, ensuring stability during storage. nih.govdrugs.com The ophthalmic solution, once prepared to a 0.5% concentration, is a clear, colorless, and slightly viscous liquid intended for topical application to the eye. nih.gov
The reconstituted solution contains 5 mg of dapiprazole hydrochloride per mL as the active pharmaceutical ingredient. drugs.comnih.gov The formulation includes several inactive ingredients, each with a specific function:
Viscosity Enhancer : Hydroxypropyl methylcellulose (B11928114) (0.4%) is included to increase the viscosity of the solution. nih.gov This prolongs the contact time of the drug with the ocular surface, which can enhance drug absorption. nsf.gov
Tonicity Agents : Mannitol (2%) and sodium chloride are used to adjust the osmotic pressure of the solution. nih.gov The final reconstituted solution has an osmolarity of approximately 415 mOsm. drugs.comnih.gov
Buffering Agents : Sodium phosphate (B84403) dibasic and sodium phosphate monobasic are incorporated to maintain the pH of the solution at approximately 6.6. nih.gov
Chelating Agent : Edetate sodium (0.01%) is included to bind metal ions that could potentially degrade the active ingredient. nih.gov
Preservative : Benzalkonium chloride (0.01%) is added as a preservative to prevent microbial contamination once the product is reconstituted. nih.gov
Solvent : Water for injection is used as the solvent to reconstitute the lyophilized powder. nih.gov
Stability studies on the reconstituted ophthalmic solution indicate that it can be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) for a period of 21 days. nih.gov It is recommended to discard any solution that is not clear and colorless. nih.gov
Bioavailability and Ocular Tissue Penetration
Achieving therapeutic concentrations of a drug in the eye via topical administration is a significant challenge due to the eye's natural protective barriers. nsf.gov Factors such as tear turnover, nasolacrimal drainage, and the complex, multi-layered structure of the cornea contribute to low ocular bioavailability, which is often less than 5% for topically applied drugs. nsf.govviamedica.pl
While specific pharmacokinetic studies detailing the percentage of dapiprazole bioavailability or its concentration in ocular tissues are not extensively published, its clinical efficacy provides clear evidence of its penetration into the anterior segment of the eye. nih.govnih.gov this compound functions by blocking the alpha-adrenergic receptors on the dilator muscle of the iris, causing the pupil to constrict (miosis). nih.govnih.gov This pharmacological action confirms that the drug successfully penetrates the cornea and reaches the iris in sufficient concentrations to elicit a therapeutic effect. nih.gov
The rate of pupillary constriction has been observed to be slightly slower in individuals with brown irides compared to those with blue or green irides, which may suggest an interaction with melanin (B1238610) pigment in the iris. nih.gov The final extent of pupil size reduction, however, does not appear to be affected by eye color. nih.gov Furthermore, long-term studies in patients with pigmentary glaucoma have shown that dapiprazole can affect aqueous humor dynamics, further supporting its ability to penetrate and act within the anterior chamber of the eye. nih.gov
Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for the quality control of this compound in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Several reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of dapiprazole. These methods are designed to be specific, sensitive, precise, and accurate. The key parameters of two such validated methods are detailed below.
Table 1: Comparison of Validated RP-HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | Kromasil 100 C18 | Thermo Hypersil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Water (pH 6.5, 0.05% w/v 1-heptane sulfonic acid) and Acetonitrile (40:60, v/v) | Methanol, Acetonitrile, and Ortho-phosphoric acid (89:9:1, v/v/v) at pH 5.8 |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Detection (λmax) | 246 nm | 243 nm |
| Retention Time | Not specified | 3.725 min |
| Linearity Range | 5 - 30 µg/mL | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.9999 |
| Limit of Detection (LOD) | Not specified | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | 1.6 µg/mL |
| Validation | Validated for linearity, range, precision, accuracy, specificity, and selectivity as per ICH guidelines. | Validated for specificity, sensitivity, precision, linearity, accuracy, ruggedness, and robustness. |
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. These studies expose the drug substance to harsh conditions to identify potential degradation products and pathways, ensuring the analytical method can separate these impurities from the intact drug.
This compound has been subjected to stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines. The results from these studies indicate its stability profile under various stresses. The drug was found to be particularly labile under hydrolytic conditions, especially in neutral and alkaline environments. Degradation was also observed to some extent under photolytic conditions. Conversely, dapiprazole demonstrated stability against oxidative and thermal stress.
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Parameters | Observation |
| Acid Hydrolysis | 0.1M and 1M HCl at 70°C for 9 hours | Some degradation occurred. |
| Alkaline Hydrolysis | 0.2M NaOH at 70°C for 9 hours | Significant degradation occurred. |
| Neutral Hydrolysis | Water at 70°C for 9 hours | The drug was found to be labile. |
| Oxidative Stress | 5% and 20% H₂O₂ at room temperature for 24 hours | Stable; no significant degradation observed. |
| Thermal Stress | Dry heat at 60°C for 40 days | Stable; no significant degradation observed. |
| Photolytic Stress | Exposure to sunlight for 3 days | Some degradation occurred. |
These studies are crucial for developing a stability-indicating assay method that can accurately measure the dapiprazole content in the presence of its degradation products, which is vital for ensuring the quality and shelf-life of the final pharmaceutical product.
Regulatory and Post Market Surveillance Research
Post-Market Observational Studies and Real-World Evidence
This lack of data may be attributable to the product's niche indication and its eventual withdrawal from the market, which likely limited the commercial and academic incentive to conduct large-scale, long-term observational research. Therefore, a detailed analysis of its performance in routine clinical practice outside the controlled environment of pre-approval trials cannot be provided.
Pharmacovigilance and Safety Monitoring
The post-market safety monitoring, or pharmacovigilance, for Dapiprazole (B1669817) hydrochloride in the United States was conducted under the framework of the FDA's established surveillance systems. This involves the collection and analysis of adverse event reports submitted by healthcare professionals and consumers.
The primary system for this surveillance is the FDA Adverse Event Reporting System (FAERS) , a database containing adverse event reports, medication error reports, and product quality complaints. mpasearch.co.uk Reports for Dapiprazole hydrochloride, as with all approved drugs, would have been collected and evaluated by multidisciplinary teams within the FDA to detect any new or emerging safety signals. Current time information in Dumfries and Galloway, GB.
The safety profile of this compound was characterized during its pre-approval clinical trials. The most frequently reported adverse reactions were localized to the eye and included:
Conjunctival injection (redness)
Burning or stinging upon instillation
Ptosis (eyelid drooping)
Lid erythema and edema
Itching
Keratitis (corneal inflammation)
Corneal edema
Browache and headaches drugs.com
These known effects would have formed the baseline for post-market safety monitoring. The goal of pharmacovigilance would have been to identify if the frequency or severity of these events was higher in a real-world setting or to detect any new, unexpected adverse events not seen in clinical trials.
As part of its determination that REV-EYES® was not withdrawn for safety reasons, the FDA independently evaluated relevant literature and its own data for postmarketing adverse events. This review found no new information that would indicate the product was withdrawn due to safety or effectiveness concerns. federalregister.gov
Future Directions and Emerging Research Avenues
Novel Formulations and Drug Delivery Systems for Sustained Ocular Release
The transient nature of topically applied ophthalmic solutions, including dapiprazole (B1669817) hydrochloride, presents a significant challenge in ocular therapeutics. The eye's natural protective mechanisms, such as blinking and tear turnover, rapidly clear instilled drugs, leading to low bioavailability and a short duration of action. tandfonline.com To address these limitations, research has focused on developing novel formulations and drug delivery systems designed to prolong the contact time of dapiprazole with the ocular surface and provide sustained release.
One approach that has been investigated is the use of a long-acting ocular vehicle for dapiprazole. tandfonline.com A study explored two strategies to prolong its activity: the salification of the dapiprazole base with polygalacturonic acid and its formulation into a highly viscous hydrogel. tandfonline.com These methods, applied individually or in combination, were evaluated in vivo in rabbits for their miotic effects and their ability to reverse tropicamide-induced mydriasis. tandfonline.com The findings from this investigation indicated that these advanced formulations could enhance the ocular residence time of the drug compared to a simple aqueous solution. tandfonline.com
While research specific to dapiprazole is emerging, the broader field of ophthalmology is seeing significant advancements in drug delivery that could be applicable. These include:
Nanotechnology-based systems: Nanoparticles, nano-emulsions, and nanomicelles offer the potential to improve drug solubility, stability, and corneal penetration. nih.govresearchgate.net
In situ gelling systems: These are liquid formulations that transform into a gel upon instillation into the eye, triggered by changes in temperature or pH. mdpi.com This transition increases viscosity and prolongs drug retention. mdpi.com
Contact lenses: Medicated contact lenses can act as a reservoir for drugs, providing continuous and sustained release over an extended period. nih.gov
Ocular implants: Biodegradable implants inserted into different parts of the eye can deliver drugs for months or even longer, offering a solution for chronic conditions. nih.govnih.gov
These innovative platforms hold the promise of improving the therapeutic efficacy of dapiprazole by ensuring a more consistent and prolonged presence of the drug at its target site within the eye. nih.govresearchgate.net
Exploration of Additional Therapeutic Indications beyond Ophthalmology
Currently, dapiprazole hydrochloride is primarily indicated for the treatment of iatrogenically induced mydriasis, effectively reversing the pupillary dilation caused by adrenergic or parasympatholytic agents used in eye examinations. nih.govdrugs.comnih.gov However, its mechanism of action as an alpha-adrenergic antagonist suggests potential therapeutic applications beyond this specific ophthalmic use. nih.govnih.gov
Some research and pharmacological classifications have hinted at other potential roles for dapiprazole, although these are not yet established in clinical practice.
Antipsychotic Agent: Some databases classify dapiprazole as having a role as an antipsychotic agent. nih.govpharmakb.com Antipsychotics are a class of medications used to manage psychosis, including in conditions like schizophrenia. nih.gov However, detailed clinical studies supporting the efficacy and safety of dapiprazole for this indication are not widely available in the provided search results.
Opioid Withdrawal Symptoms: Preclinical research in animal models has suggested another potential application. One study indicated that this compound can suppress the symptoms of opioid withdrawal in mice. medchemexpress.com When administered before naloxone (a medication used to block the effects of opioids), dapiprazole was found to reduce the severity of withdrawal symptoms like jumping behavior and head shakes. medchemexpress.com
It is important to note that these potential indications are largely based on preclinical data or pharmacological classification and have not been approved by regulatory bodies like the FDA. federalregister.gov Further rigorous preclinical and clinical research is necessary to explore these and other potential systemic applications of this compound.
Pharmacogenomic Studies and Personalized Ocular Therapy
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. mdpi.com This field aims to tailor medical treatment to the individual characteristics of each person, moving towards a more personalized approach to therapy. mdpi.com In ophthalmology, as in other areas of medicine, there is growing interest in how genetic variations can affect drug efficacy and the risk of adverse reactions.
Currently, there is a lack of specific pharmacogenomic studies focused on this compound. The available literature does not point to known genetic markers that significantly alter its effects in reversing mydriasis. However, the principles of pharmacogenomics could be applied to dapiprazole in several ways in the future:
Metabolizing Enzymes: Research could investigate if common genetic variants in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, affect the systemic absorption and clearance of dapiprazole, even though systemic absorption from ophthalmic administration is considered negligible. drugbank.com
Adrenergic Receptors: Dapiprazole acts by blocking alpha-1 adrenergic receptors in the iris dilator muscle. nih.govgoodrx.com Studies could explore whether polymorphisms in the genes encoding these receptors influence the speed or extent of miosis following dapiprazole administration.
Personalized Dosing: If specific genetic variants are found to influence the response to dapiprazole, this information could potentially be used to personalize dosing regimens to optimize the reversal of mydriasis while minimizing potential side effects.
While the clinical utility of pharmacogenomic testing for dapiprazole has not yet been established, it represents a potential avenue for future research to refine its use in ocular therapy.
Combination Therapies with Other Ocular Pharmaceuticals
The use of this compound in combination with other ophthalmic agents has been explored, primarily to enhance its therapeutic effects or to manage different aspects of ocular function simultaneously.
One notable area of investigation is the combined use of dapiprazole with a parasympathomimetic agent like pilocarpine (B147212). Dapiprazole induces miosis by blocking the alpha-adrenergic receptors on the dilator muscle of the iris, while pilocarpine causes miosis by stimulating the parasympathetic receptors of the sphincter muscle. nih.gov A study was conducted to evaluate the additive miotic effects of these two drugs. nih.gov
The study compared the effects of dapiprazole 0.5% and pilocarpine 2% administered alone and in combination to reverse mydriasis induced by tropicamide (B1683271) and phenylephrine (B352888) in healthy volunteers. nih.gov The results demonstrated that the combination of dapiprazole and pilocarpine induced miosis significantly faster than either drug used alone, indicating an additive effect. nih.gov This rapid pupillary constriction could be particularly beneficial in certain clinical scenarios, such as preventing an acute attack of angle-closure glaucoma in patients with narrow angles following an eye examination. nih.gov
Below is a table summarizing the findings of this combination therapy study:
| Treatment Group | Mydriatic Agents Used | Key Finding | Clinical Implication |
| Dapiprazole 0.5% alone | Tropicamide (0.5%) and Phenylephrine (10%) | Slower onset of miosis compared to the combination. | Effective for standard mydriasis reversal. |
| Pilocarpine 2% alone | Tropicamide (0.5%) and Phenylephrine (10%) | Slower onset of miosis compared to the combination. | Standard miotic agent. |
| Dapiprazole 0.5% + Pilocarpine 2% | Tropicamide (0.5%) and Phenylephrine (10%) | Significantly faster induction of miosis. | Potential for rapid pupil constriction in high-risk patients. |
Data sourced from a comparative study on the additive miotic effects of dapiprazole and pilocarpine. nih.gov
Additionally, dapiprazole's primary indication involves its sequential use with mydriatic agents. It is used to reverse the effects of phenylephrine (an adrenergic agent) and, to a lesser extent, tropicamide (a parasympatholytic agent). nih.govdrugs.com This interaction is the basis of its clinical utility in ophthalmology.
Advanced Preclinical Models for Ocular Disease Pathophysiology
The development and evaluation of ophthalmic drugs like this compound rely on the use of preclinical models that can accurately represent the anatomy, physiology, and pathology of the human eye. While the primary preclinical evaluation of dapiprazole has involved rabbit models to test for miosis and the reversal of mydriasis, more advanced models could be employed to explore its effects and potential new indications more deeply. tandfonline.com
Future research on dapiprazole could benefit from a range of advanced preclinical models that are currently used in ophthalmic drug development: nih.gov
Models of Ocular Inflammation: To investigate any potential anti-inflammatory properties of dapiprazole, models such as endotoxin-induced uveitis (EIU) could be utilized. nih.gov These models help in understanding the mechanisms of inflammation in the anterior segment of the eye.
Models of Glaucoma: While dapiprazole is not indicated for the reduction of intraocular pressure (IOP), its effects on pupil size could be studied in preclinical models of glaucoma to assess any potential impact on aqueous humor dynamics. nih.govdrugs.com These models can be induced by various methods, including laser photocoagulation or the injection of hypertensive agents.
Retinal Disease Models: For exploring any neuroprotective effects, models of retinal diseases such as diabetic retinopathy or age-related macular degeneration could be considered. mdpi.comamegroups.org Models like oxygen-induced retinopathy (OIR) are instrumental in studying retinal neovascularization and ischemia. mdpi.com
Dry Eye Disease (DED) Models: Given that some topical medications can affect the ocular surface, models of DED, such as those induced by benzalkonium chloride, could be used to assess the long-term safety and tolerability of novel dapiprazole formulations on the cornea and conjunctiva. nih.gov
The use of such sophisticated animal models can provide a more comprehensive understanding of the pharmacological profile of dapiprazole, potentially uncovering new therapeutic uses and ensuring the safety of next-generation formulations. nih.govmdpi.com
Q & A
Q. What is the molecular mechanism of dapiprazole hydrochloride as an α1-adrenergic receptor antagonist, and how can this mechanism be validated experimentally?
this compound selectively blocks α1-adrenergic receptors, reversing mydriasis by inhibiting catecholamine-induced iris dilator muscle contraction. To validate this mechanism:
- Perform radioligand binding assays using tritiated prazosin (a selective α1-antagonist) to measure receptor affinity .
- Use isolated tissue preparations (e.g., rat vas deferens) to assess functional antagonism via dose-response curves for phenylephrine (α1-agonist) pre- and post-dapiprazole treatment .
- Confirm specificity by comparing inhibition of α1 vs. α2 or β-adrenergic receptors in competitive binding studies .
Q. What are the recommended analytical methods for quantifying this compound in ophthalmic formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard:
- Column : C18 reverse-phase, 5 µm particle size, 250 mm length .
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio .
- Validation parameters : Include linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) per ICH guidelines .
Q. How is this compound synthesized, and what are the critical intermediates?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 2-methylpiperazine with 2-chlorobenzaldehyde to form a Schiff base intermediate.
- Step 2 : Cyclization with triazole derivatives under acidic conditions to yield the core structure .
- Step 3 : Hydrochloride salt formation via reaction with HCl gas in ethanol . Key intermediates include 5,6,7,8-tetrahydro-s-triazolo[4,3-a]pyridine and 4-(2-methylphenyl)piperazine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported α1-adrenergic receptor subtype selectivity of this compound?
Discrepancies in subtype affinity (e.g., α1A vs. α1B) may arise from model systems (e.g., species differences in receptor isoforms). Methodological recommendations:
Q. What experimental designs are optimal for studying dapiprazole’s pharmacokinetics in ocular tissues?
For ocular bioavailability studies:
- In vivo models : Administer 0.5% ophthalmic solution in rabbits and collect aqueous humor via serial paracentesis. Measure concentrations using LC-MS/MS (LOQ: 1 ng/mL) .
- Ex vivo corneal permeability : Use Franz diffusion cells with excised bovine corneas; assess permeability coefficients under varying pH (5.0–7.4) .
- Tissue distribution : Autoradiography with radiolabeled [³H]-dapiprazole in cryosectioned iris-ciliary body complexes .
Q. How can formulation stability challenges in this compound ophthalmic solutions be addressed?
Stability issues (e.g., hydrolysis, oxidation) require:
Q. What methodologies are suitable for investigating dapiprazole’s off-target effects in CNS applications?
To assess central nervous system (CNS) activity:
- Microdialysis : Measure dopamine and norepinephrine levels in rodent prefrontal cortex post-intraperitoneal injection (10 mg/kg) .
- Behavioral assays : Evaluate sedation (rotarod test) or anxiety (elevated plus maze) in α1-adrenergic receptor knockout mice .
- In silico screening : Use molecular docking simulations to predict interactions with serotonin or dopamine receptors .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between in vitro receptor binding data and in vivo efficacy studies?
Potential causes include metabolic inactivation or poor tissue penetration. Mitigation strategies:
Q. What statistical approaches are recommended for analyzing dose-response relationships in dapiprazole studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic equation:
Report EC₅₀, Hill coefficient, and 95% confidence intervals. For antagonism studies, calculate pA2 values using Schild analysis .
Regulatory and Clinical Research
Q. What endpoints are critical for designing Phase IV post-marketing surveillance studies of this compound?
Focus on long-term safety and rare adverse events:
- Primary endpoint : Incidence of rebound miosis or intraocular pressure fluctuations .
- Secondary endpoints : Corneal endothelial cell density (via specular microscopy) and patient-reported tolerability .
- Data collection : Use standardized case report forms (CRFs) aligned with FDA Adverse Event Reporting System (FAERS) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
